molecular formula C21H17ClFN3O3S2 B11375234 methyl 2-[({5-chloro-2-[(4-fluorobenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

methyl 2-[({5-chloro-2-[(4-fluorobenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B11375234
M. Wt: 478.0 g/mol
InChI Key: BODFKAOXWUTXPQ-UHFFFAOYSA-N
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Description

METHYL 2-(5-CHLORO-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-AMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure combining a pyrimidine ring, a thiophene ring, and various functional groups, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-(5-CHLORO-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-AMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and thiophene intermediates, followed by their coupling under specific conditions. Common reagents used include chlorinating agents, sulfur-containing compounds, and various catalysts to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are often employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

METHYL 2-(5-CHLORO-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-AMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups, such as nitro groups, to amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .

Scientific Research Applications

METHYL 2-(5-CHLORO-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-AMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 2-(5-CHLORO-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-AMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor signaling, leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • METHYL 2-(5-CHLORO-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-AMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE
  • METHYL 2-CHLORO-4-(TRIFLUOROMETHYL)PYRIMIDINE-5-CARBOXYLATE
  • 5-AMINO-4-CHLORO-2-FLUORO-BENZOIC ACID METHYL ESTER

Uniqueness

METHYL 2-(5-CHLORO-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-AMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE stands out due to its unique combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

Molecular Formula

C21H17ClFN3O3S2

Molecular Weight

478.0 g/mol

IUPAC Name

methyl 2-[[5-chloro-2-[(4-fluorophenyl)methylsulfanyl]pyrimidine-4-carbonyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C21H17ClFN3O3S2/c1-29-20(28)16-13-3-2-4-15(13)31-19(16)26-18(27)17-14(22)9-24-21(25-17)30-10-11-5-7-12(23)8-6-11/h5-9H,2-4,10H2,1H3,(H,26,27)

InChI Key

BODFKAOXWUTXPQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=NC(=NC=C3Cl)SCC4=CC=C(C=C4)F

Origin of Product

United States

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